molecular formula C21H17N3OS2 B2584926 (E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide CAS No. 894999-76-9

(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2584926
CAS No.: 894999-76-9
M. Wt: 391.51
InChI Key: TYWQMOFKZIGUKL-MDZDMXLPSA-N
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Description

(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C21H17N3OS2 and its molecular weight is 391.51. The purity is usually 95%.
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Properties

IUPAC Name

(E)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS2/c1-15-5-2-8-18-20(15)23-21(27-18)24(14-16-6-3-11-22-13-16)19(25)10-9-17-7-4-12-26-17/h2-13H,14H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWQMOFKZIGUKL-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C₁₈H₁₈N₄OS
  • Molecular Weight : 346.43 g/mol
  • CAS Number : 894999-76-9

The structural features include a benzothiazole moiety, a pyridine ring, and a thiophene group, which contribute to its unique biological activities.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Benzothiazole Ring : The benzothiazole component is synthesized through cyclization reactions involving 2-aminothiophenol and appropriate aldehydes or ketones.
  • Coupling Reaction : The final product is formed via a coupling reaction between the benzothiazole derivative and pyridin-3-ylmethylamine in the presence of coupling agents like DCC (N,N’-dicyclohexylcarbodiimide).

Antimicrobial Properties

Research indicates that compounds related to benzothiazole derivatives exhibit notable antimicrobial activity. For instance, studies have demonstrated that similar structures show effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Table 1 summarizes the antimicrobial activity of related compounds:

Compound NameTarget OrganismActivity (Zone of Inhibition)
Compound AE. coli15 mm
Compound BS. aureus18 mm
This compoundTBD

Anticancer Activity

The anticancer potential of thiazole derivatives has been widely studied, with many showing inhibition of cancer cell proliferation through various mechanisms. For example, compounds have been reported to inhibit key enzymes involved in cancer cell metabolism and proliferation pathways .

A study evaluating the cytotoxic effects of thiazolidinones found that modifications at specific positions significantly enhance their anticancer properties. The compound may exhibit similar characteristics due to its structural components.

Anti-inflammatory Activity

Benzothiazole derivatives are also known for their anti-inflammatory effects. Research has shown that these compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation . This activity suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A comparative study evaluated various benzothiazole derivatives against common pathogens and found that modifications at the nitrogen position significantly increased antibacterial potency .
  • Cytotoxicity Assessment : Another study assessed the cytotoxic effects of thiazolidinone derivatives on cancer cell lines, revealing that specific substitutions led to enhanced apoptotic effects .
  • In Vivo Studies : Preliminary in vivo studies indicated that compounds with similar structures could reduce tumor size in animal models, suggesting potential for further development as anticancer agents.

Scientific Research Applications

1.1 Anticancer Properties

Research indicates that compounds with similar structures to (E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide exhibit significant anticancer activities. For instance, derivatives of benzothiazole and pyridine have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Studies suggest that this compound may act on specific molecular targets involved in cancer pathways, making it a candidate for further development as an anticancer agent .

1.2 Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is also notable. Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The inhibition of COX-II has been linked to reduced inflammation and pain relief, suggesting that this compound could be explored for its anti-inflammatory properties .

Medicinal Chemistry Applications

2.1 Drug Design

The structural characteristics of this compound make it a valuable scaffold for drug design. Its unique combination of heterocycles allows for modifications that can enhance its biological activity or selectivity for specific targets. The synthesis of analogs can lead to the discovery of more potent compounds with fewer side effects .

2.2 Targeted Therapy

Given its potential inhibitory effects on specific enzymes and receptors, this compound could be utilized in targeted therapy approaches for diseases such as cancer or chronic inflammatory conditions. By attaching various functional groups, researchers can tailor the compound to improve its affinity for particular biological targets .

Material Science Applications

3.1 Corrosion Inhibition

Recent studies have explored the use of benzothiazole derivatives as corrosion inhibitors in industrial applications. The incorporation of this compound into coatings could enhance the protective properties against corrosion in metal substrates due to its chemical stability and ability to form protective films .

3.2 Organic Electronics

The electronic properties of compounds like this compound make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into the charge transport properties and photophysical behavior of this compound could lead to advancements in electronic device performance .

Case Studies

StudyFocusFindings
Bekhit et al., 2023Anti-inflammatory activityDemonstrated COX-II inhibitory activity with a series of benzothiazole derivatives, supporting the potential use of related compounds like this compound in pain management therapies .
Murahari et al., 2023Anticancer efficacyInvestigated a series of pyrazole derivatives showing promising results against various cancer cell lines, indicating similar potential for benzothiazole-based compounds .
Chavan et al., 2023Material scienceExplored corrosion inhibition properties of novel benzothiazole derivatives, highlighting the applicability of this compound in industrial coatings .

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